molecular formula C16H15NO4 B2611649 2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide CAS No. 31438-73-0

2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide

Cat. No. B2611649
CAS RN: 31438-73-0
M. Wt: 285.299
InChI Key: LTEGRVWVVFAPFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide” is a chemical compound with the empirical formula C17H17NO5 . It has a molecular weight of 315.32 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string of this compound is O=C(COC1=C(OC)C=C(C=O)C=C1)NC2=CC=C(OC)C=C2 . This provides a linear representation of the compound’s structure.


Physical And Chemical Properties Analysis

As mentioned earlier, “2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide” is a solid compound . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Antimicrobial Applications

One significant application of 2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide is in the field of antimicrobial research. A study by Noolvi et al. (2016) focused on synthesizing 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, which showed significant in vitro antimicrobial activities against several strains of microbes (Noolvi et al., 2016). Similarly, Yar et al. (2006) conducted research on phenoxy acetic acid derivatives, including 2-(4-formyl-2-methoxyphenoxy) acetic acid, evaluating their anti-mycobacterial activities against Mycobacterium tuberculosis H37Rv (Yar et al., 2006).

Pharmacological Activities

In pharmacology, the derivatives of this compound have been explored for their biological activities. For instance, Jayadevappa et al. (2012) synthesized a new class of biologically active 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides from hydroxyphenylacetic acid, which were screened for antimicrobial activity, showing promising results against fungal and bacterial strains (Jayadevappa et al., 2012).

Cytotoxicity and Anticancer Research

Tsai et al. (1996) identified new formyl neolignans, including derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, from Persea obovatifolia. These compounds exhibited significant cytotoxicity against various cancer cell lines, highlighting their potential in anticancer research (Tsai et al., 1996). Dhuda et al. (2021) synthesized a series of 2-[5-(1-formyl-naphthalen-2-yloxymethyl)-[1,2,3]triazole-1-yl]-substituted phenyl acetamides, demonstrating potent inhibitory activities in various cancer cell lines (Dhuda et al., 2021).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it can be harmful if swallowed and may cause an allergic skin reaction .

properties

IUPAC Name

2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-20-15-9-12(10-18)7-8-14(15)21-11-16(19)17-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEGRVWVVFAPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide

Citations

For This Compound
2
Citations
NK Nejad, MR Islami - Research on Chemical Intermediates, 2018 - Springer
Highly stereoselective synthesis of polyfunctionalized 2-azetidinones was achieved starting from vanillin as an available natural product. Our approach to these valuable heterocyclic …
Number of citations: 6 link.springer.com
MM Petrović, C Roschger, S Chaudary… - Bioorganic & …, 2021 - cherry.chem.bg.ac.rs
Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot Page 1 S1 Supplementary content Low cytotoxic …
Number of citations: 0 cherry.chem.bg.ac.rs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.